4-Amino-1-methylpyrrolidin-2-one Stereochemical Purity in Chiral Synthesis
The chiral purity of 4-Amino-1-methylpyrrolidin-2-one is a critical differentiator. While the racemic form (CAS 933744-16-2) is widely available , its enantiopure counterparts—(S)-4-amino-1-methylpyrrolidin-2-one (CAS 770706-26-8) and (R)-4-amino-1-methylpyrrolidin-2-one (CAS 2002478-22-8)—are essential for the synthesis of enantiomerically pure drug candidates, particularly kinase inhibitors where stereochemistry dictates potency and selectivity [1]. The rigid pyrrolidinone scaffold of the chiral versions confers conformational control in drug design, improving binding affinity [2]. No direct, quantitative, head-to-head comparison of the racemic vs. enantiopure forms was identified.
| Evidence Dimension | Stereochemical purity and utility in asymmetric synthesis |
|---|---|
| Target Compound Data | Racemic mixture (CAS 933744-16-2) |
| Comparator Or Baseline | (S)-enantiomer (CAS 770706-26-8) and (R)-enantiomer (CAS 2002478-22-8) |
| Quantified Difference | Not specified in available literature |
| Conditions | Synthetic applications in medicinal chemistry |
Why This Matters
For procurement, this necessitates specifying the required stereochemistry; for biological screening, the enantiopure forms are required to avoid confounding effects from the opposite enantiomer.
- [1] Building Block. (R)-4-Amino-1-methylpyrrolidin-2-one - CAS 2002478-22-8. Product description. View Source
- [2] Kuujia. Cas no 770706-26-8 ((S)-4-amino-1-methylpyrrolidin-2-one). Product description. View Source
